molecular formula C41H53NO4 B12785903 Ortho-Evra CAS No. 396715-57-4

Ortho-Evra

カタログ番号: B12785903
CAS番号: 396715-57-4
分子量: 623.9 g/mol
InChIキー: KBFRRZPPJPKFHQ-WOMZHKBXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ortho-Evra is a transdermal contraceptive patch that contains a combination of two hormones: norelgestromin and ethinyl estradiol. It is used as a method of contraception to prevent pregnancy. The patch is applied to the skin and releases these hormones into the bloodstream over a period of time, providing an alternative to oral contraceptives.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Ortho-Evra involves the synthesis of its active components, norelgestromin and ethinyl estradiol. Norelgestromin is synthesized from norgestimate through a series of chemical reactions, including oxidation and reduction steps. Ethinyl estradiol is synthesized from estrone through acetylation and subsequent deacetylation processes.

Industrial Production Methods

In industrial production, the active components are incorporated into a transdermal patch. The patch consists of multiple layers, including a backing layer, an adhesive layer containing the active hormones, and a release liner. The adhesive layer is formulated with polyisobutylene/polybutene adhesive, crospovidone, non-woven polyester fabric, and lauryl lactate .

化学反応の分析

Types of Reactions

Ortho-Evra undergoes several types of chemical reactions, including:

    Oxidation: Conversion of norgestimate to norelgestromin.

    Reduction: Reduction of intermediate compounds during the synthesis of norelgestromin.

    Substitution: Acetylation and deacetylation reactions in the synthesis of ethinyl estradiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acetyl chloride for acetylation and basic conditions for deacetylation.

Major Products Formed

    Norelgestromin: The primary active progestin component.

    Ethinyl Estradiol: The estrogen component.

科学的研究の応用

Ortho-Evra has several scientific research applications, including:

作用機序

Ortho-Evra works by releasing norelgestromin and ethinyl estradiol into the bloodstream. These hormones inhibit ovulation by suppressing gonadotropins. They also induce changes in the cervical mucus, making it difficult for sperm to enter the uterus, and alter the endometrium, reducing the likelihood of implantation .

類似化合物との比較

Ortho-Evra is compared with other transdermal contraceptive patches such as Twirla and Xulane. While all these patches contain ethinyl estradiol, they differ in their progestin components:

This compound is unique in its combination of norelgestromin and ethinyl estradiol, providing a specific pharmacokinetic profile and efficacy in contraception.

特性

CAS番号

396715-57-4

分子式

C41H53NO4

分子量

623.9 g/mol

IUPAC名

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H29NO2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23-24H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1

InChIキー

KBFRRZPPJPKFHQ-WOMZHKBXSA-N

異性体SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=NO)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

正規SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。